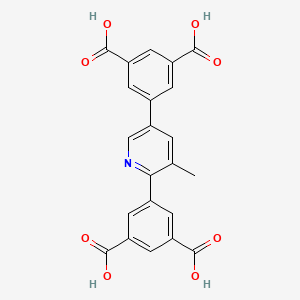
5,5'-(3-Methylpyridine-2,5-diyl)diisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid is an organic compound with the molecular formula C22H15NO8 and a molecular weight of 421.36 g/mol . This compound is characterized by its rigid structure, which includes two isophthalic acid moieties connected by a 3-methylpyridine spacer . It is typically found as a white to off-white powder and is insoluble in water .
準備方法
The synthesis of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid can be achieved through a reaction involving isophthalic acid and 3-methylpyridine-2,5-diamine . The reaction conditions typically involve mixing these starting materials under appropriate conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product .
化学反応の分析
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s rigid structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials, including catalysts and adsorbents.
作用機序
The mechanism of action of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes . These complexes can exhibit unique properties, such as enhanced catalytic activity and selective adsorption, depending on the metal ions and the specific structure of the complex . The molecular targets and pathways involved are primarily related to its interaction with metal ions and the resulting changes in electronic and structural properties.
類似化合物との比較
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid can be compared with other similar compounds, such as:
5,5’-(Pyridine-3,5-diyl)diisophthalic acid: This compound has a similar structure but lacks the methyl group on the pyridine ring.
5,5’-(1H-2,3,5-Triazole-1,4-diyl)diisophthalic acid: Incorporates a triazole group instead of a pyridine ring, leading to different coordination properties.
The uniqueness of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid lies in its specific structural features, which influence its reactivity and applications in various fields .
特性
分子式 |
C22H15NO8 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
5-[6-(3,5-dicarboxyphenyl)-5-methylpyridin-3-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H15NO8/c1-10-2-17(11-3-13(19(24)25)7-14(4-11)20(26)27)9-23-18(10)12-5-15(21(28)29)8-16(6-12)22(30)31/h2-9H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChIキー |
XFKISZHXBRSZMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


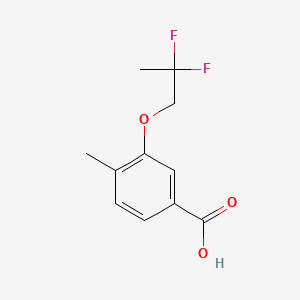



![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
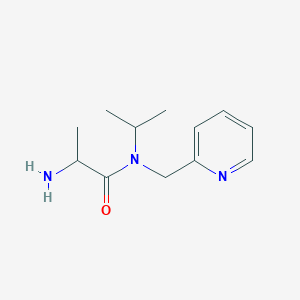
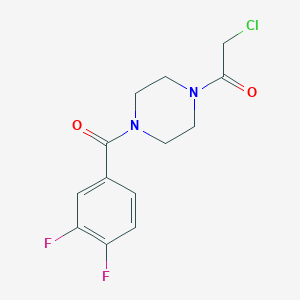



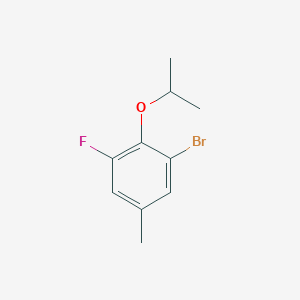
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
